molecular formula C15H13N3O B2857550 (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448139-41-0

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B2857550
CAS No.: 1448139-41-0
M. Wt: 251.289
InChI Key: SHSATUVBCCLMES-VOTSOKGWSA-N
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Description

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.289. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are p21-activated kinase 4 (PAK4) and Hematopoietic progenitor kinase 1 (HPK1) . PAK4 is a key effector in various signaling pathways, involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling .

Mode of Action

The compound interacts with its targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .

Biochemical Pathways

The compound affects the signaling pathways associated with its targets, PAK4 and HPK1. In the case of PAK4, it is involved in transmitting signals to downstream factors both inside and outside the cell . For HPK1, it plays a role in T cell receptor (TCR) signaling .

Pharmacokinetics

It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight < 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound exhibits inhibitory activity against its targets, PAK4 and HPK1 . This results in changes in the cellular processes regulated by these kinases, such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Biological Activity

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, with the CAS number 1448139-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from diverse sources and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3OC_{15}H_{13}N_{3}O, with a molecular weight of 251.28 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O
Molecular Weight251.28 g/mol
CAS Number1448139-41-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the palladium-catalyzed cross-coupling of pyrimidine derivatives with phenyl-containing compounds. This process allows for the formation of the desired compound through careful control of reaction conditions and purification methods.

Antimicrobial Properties

Recent studies have evaluated the antibacterial activity of pyrrolo[3,4-d]pyrimidine derivatives against various pathogenic bacteria. In one study, several derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species using agar well diffusion and dilution methods. The results indicated that some derivatives exhibited significant antibacterial activity, although this compound specifically requires further evaluation to establish its efficacy .

Anticancer Activity

Pyrrolo[3,4-d]pyrimidine derivatives have shown promise as anticancer agents. Research has indicated that certain compounds within this class can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, studies have reported that related compounds exhibit IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, demonstrating their potential as effective therapeutic agents against cancer .

Case Studies

  • Antibacterial Evaluation : A series of pyrrolo derivatives were synthesized and tested against pathogenic bacteria. The study concluded that while some derivatives showed weak antibacterial activity, further modifications could enhance their effectiveness against resistant strains.
  • Anticancer Research : In a comparative study involving pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors, it was found that modifications to the pyrimidine core significantly affected potency and selectivity against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design.

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-8,11H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSATUVBCCLMES-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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